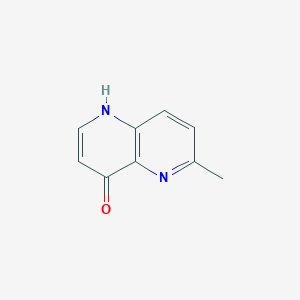
6-Methyl-1,5-naphthyridin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-1,5-naphthyridin-4-ol is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by a fused ring system consisting of two pyridine rings with a hydroxyl group at the fourth position and a methyl group at the sixth position. The molecular formula of this compound is C9H8N2O
Mécanisme D'action
Target of Action
It is known that 1,5-naphthyridine derivatives, to which this compound belongs, exhibit a great variety of biological activities
Mode of Action
1,5-naphthyridines are known to react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, and form metal complexes . These interactions could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Given the broad biological activities of 1,5-naphthyridine derivatives , it is likely that multiple pathways could be affected.
Result of Action
Given the broad biological activities of 1,5-naphthyridine derivatives , it is likely that this compound could have diverse effects at the molecular and cellular level.
Analyse Biochimique
Biochemical Properties
It is known that naphthyridine derivatives, to which 6-Methyl-1,5-naphthyridin-4-ol belongs, exhibit a great variety of biological activities
Cellular Effects
Naphthyridine derivatives have been shown to exhibit a variety of biological activities, including anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities
Méthodes De Préparation
The synthesis of 6-Methyl-1,5-naphthyridin-4-ol can be achieved through various synthetic routes. One common method involves the cyclization of 6-methoxy-3-aminopyridine with appropriate reagents . The reaction conditions typically include the use of acidic or basic catalysts to facilitate the cyclization process. Industrial production methods may involve multistep synthesis, including cyclization reactions, nucleophilic substitution reactions, and other catalytic processes .
Analyse Des Réactions Chimiques
6-Methyl-1,5-naphthyridin-4-ol undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of various substituted derivatives.
Cross-Coupling Reactions: These reactions involve the use of palladium or other metal catalysts to form carbon-carbon bonds, resulting in the formation of complex naphthyridine derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, metal catalysts, and various solvents.
Applications De Recherche Scientifique
6-Methyl-1,5-naphthyridin-4-ol has a wide range of scientific research applications, including:
Comparaison Avec Des Composés Similaires
6-Methyl-1,5-naphthyridin-4-ol can be compared with other similar compounds in the naphthyridine family, such as:
1,5-Naphthyridine: The parent compound without any substituents.
2-Hydroxy-6-methyl-1,5-naphthyridine: A similar compound with a hydroxyl group at the second position.
1,6-Naphthyridine: A structural isomer with the nitrogen atoms at different positions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other naphthyridine derivatives .
Propriétés
IUPAC Name |
6-methyl-1H-1,5-naphthyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-2-3-7-9(11-6)8(12)4-5-10-7/h2-5H,1H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXUEYUDIQRWQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)NC=CC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














